

In-depth Technical Guide: N-(2-Hydroxyethyl)-2-chloroethanamine Hydrochloride

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Compound of Interest

Compound Name: 2-((2-Chloroethyl)amino)ethanol
hydrochloride

Cat. No.: B1358514

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Abstract

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This document provides a concise overview of its molecular structure, available physicochemical properties, and a general synthesis protocol. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines a theoretical framework for its synthesis and characterization based on related chemical principles.

Molecular Structure and Chemical Identity

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is the hydrochloride salt of the parent compound, N-(2-Hydroxyethyl)-2-chloroethanamine. The molecule features a secondary amine substituted with a 2-hydroxyethyl group and a 2-chloroethyl group. The presence of the hydrochloride salt increases the compound's stability and water solubility.

Molecular Formula: $C_4H_{11}Cl_2NO$

Molecular Weight: 176.04 g/mol

CAS Number: 638-55-1

Chemical Structure:

Caption: 2D structure of N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Physicochemical Properties

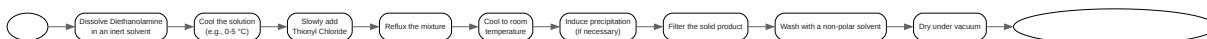
Detailed experimental data for N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is not widely available. The following table summarizes predicted and known properties for structurally similar compounds. Researchers should experimentally verify these properties for their specific applications.

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ Cl ₂ NO	-
Molecular Weight	176.04 g/mol	-
Appearance	Predicted to be a white to off-white solid	Inferred from similar compounds
Solubility	Predicted to be soluble in water and polar organic solvents	Inferred from similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-

Synthesis Protocol

A plausible synthetic route to N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride involves the reaction of diethanolamine with a chlorinating agent, such as thionyl chloride, followed by purification.

General Experimental Workflow



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Caption: General workflow for the synthesis of N-(2-Hydroxyethyl)-2-chloroethanamine HCl.

Detailed Methodology

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethanolamine in a suitable anhydrous inert solvent (e.g., dichloromethane or toluene).
- **Chlorination:** Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl_2) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- **Purification:** Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified product under vacuum to obtain N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride.

Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, should be optimized for the best yield and purity.

Spectroscopic Analysis

While specific spectra for N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride are not readily available, the expected spectroscopic data would include:

- ^1H NMR: Signals corresponding to the protons on the ethyl groups. The protons adjacent to the nitrogen, oxygen, and chlorine atoms would have distinct chemical shifts. The presence

of the hydrochloride salt would likely lead to a broad signal for the amine proton.

- ^{13}C NMR: Four distinct signals for the four carbon atoms in the molecule.
- IR Spectroscopy: Characteristic peaks for O-H stretching (from the hydroxyl group), N-H stretching (from the secondary ammonium salt), C-N stretching, and C-Cl stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N-(2-Hydroxyethyl)-2-chloroethanamine, and fragmentation patterns characteristic of the molecule.

Biological Activity and Signaling Pathways

There is currently no significant information in the public domain regarding the specific biological activities or signaling pathways associated with N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride. As a bifunctional molecule with a reactive chloroethyl group and a hydroxyl group, it could potentially act as an alkylating agent or participate in various biological interactions. Further research is needed to elucidate its pharmacological profile.

Safety and Handling

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is expected to be a hazardous substance. As an alkylating agent, it may be corrosive, a skin and eye irritant, and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride is a compound of interest for chemical synthesis and potential pharmaceutical applications. This guide provides a foundational understanding of its structure and a theoretical basis for its synthesis and characterization. Due to the scarcity of published data, further experimental investigation is crucial to fully characterize this molecule and explore its potential uses. Researchers are encouraged to perform their own analyses to validate the properties and bioactivity of this compound.

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